molecular formula C8H17NO4 B8562725 (Bis(2-methoxyethyl)amino)acetic acid

(Bis(2-methoxyethyl)amino)acetic acid

Cat. No. B8562725
M. Wt: 191.22 g/mol
InChI Key: TYLSTGOSONAJDR-UHFFFAOYSA-N
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Patent
US06924304B2

Procedure details

A solution of Example 81A (19.4 g; 69 mmol) and 10% Pd/C (3.5 g) in methanol (150 mL) at room temperature was stirred under 4 atm of H2 for 17 hours, filtered through diatomaceous earth (Celite®), and concentrated to provide the desired product.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:10][C:11]([O:13]CC1C=CC=CC=1)=[O:12])[CH2:6][CH2:7][O:8][CH3:9]>CO.[Pd]>[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:10][C:11]([OH:13])=[O:12])[CH2:6][CH2:7][O:8][CH3:9]

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
COCCN(CCOC)CC(=O)OCC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite®)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COCCN(CCOC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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